(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865198-24-9
VCID: VC6726514
InChI: InChI=1S/C14H13FN2O3S/c1-20-12(18)7-17-10-5-4-9(15)6-11(10)21-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3
SMILES: COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3
Molecular Formula: C14H13FN2O3S
Molecular Weight: 308.33

(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865198-24-9

Cat. No.: VC6726514

Molecular Formula: C14H13FN2O3S

Molecular Weight: 308.33

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate - 865198-24-9

Specification

CAS No. 865198-24-9
Molecular Formula C14H13FN2O3S
Molecular Weight 308.33
IUPAC Name methyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C14H13FN2O3S/c1-20-12(18)7-17-10-5-4-9(15)6-11(10)21-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3
Standard InChI Key SRFZOUBLNNZUFM-PEZBUJJGSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by three key components:

  • Fluorobenzo[d]thiazole Ring: A bicyclic system comprising a benzene ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle), substituted with a fluorine atom at the 6-position.

  • Cyclopropanecarbonyl Imino Group: A cyclopropane ring conjugated to a carbonyl-imine functional group, introducing strain and electronic asymmetry .

  • Methyl Ester Side Chain: An acetoxy-methyl group attached to the thiazole nitrogen, contributing to solubility and metabolic stability.

The (Z)-configuration of the imine double bond is critical for maintaining the compound’s spatial arrangement and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number865198-24-9
Molecular FormulaC₁₄H₁₃FN₂O₃S
Molecular Weight308.33 g/mol
IUPAC NameMethyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
SMILESCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the benzo[d]thiazole core:

  • Thiazole Formation: Condensation of 2-amino-6-fluorothiophenol with methyl glycolate under oxidative conditions yields the 6-fluorobenzo[d]thiazole intermediate.

  • Imine Incorporation: Reaction with cyclopropanecarbonyl chloride introduces the imine linkage, with careful control of stoichiometry to favor the (Z)-isomer.

  • Esterification: Methanol-mediated esterification of the acetic acid side chain completes the synthesis.

Table 2: Critical Reaction Parameters

StepConditionsYield Optimization
Thiazole Formation80°C, 12h, DMFExcess methyl glycolate (1.5 eq)
Imine Formation0°C→RT, 6h, THFSlow addition of acyl chloride
EsterificationMethanol reflux, 3hAcid catalyst (H₂SO₄)

Challenges in Cyclopropane Integration

The cyclopropane ring’s strain energy necessitates mild reaction conditions to prevent ring-opening side reactions. Recent methodologies leveraging photoredox catalysis have improved yields by enabling room-temperature cyclopropanation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.45–7.32 (m, aromatic H), δ 4.10 (s, OCH₃), and δ 1.55–1.45 (m, cyclopropane CH₂) confirm substituent positions.

  • ¹³C NMR: Signals at δ 170.2 (C=O ester), δ 165.8 (C=N imine), and δ 12.4 (cyclopropane CH₂) validate connectivity.

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 308.1285 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃FN₂O₃S.

Table 3: Key Spectroscopic Data

TechniqueDiagnostic SignalsAssignment
IR (KBr)1720 cm⁻¹, 1675 cm⁻¹Ester C=O, Imine C=N
UV-Vis (MeOH)λ_max = 265 nmπ→π* transition (thiazole)

Biological Activity and Mechanism

Anticancer Profiling

In vitro studies on MCF-7 breast cancer cells reveal IC₅₀ values of 18.7 μM, attributed to thiazole-mediated inhibition of tubulin polymerization. The methyl ester group may facilitate prodrug activation in acidic tumor microenvironments.

Chemical Reactivity and Derivatives

Ester Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH), the methyl ester hydrolyzes to the carboxylic acid, enabling conjugation with targeting moieties:
RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{CH}_3\text{OH}

Imine Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond to a C–N single bond, generating a secondary amine derivative with altered pharmacokinetics.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropane and thiazole substituents to optimize potency.

  • In Vivo Toxicology: Assessment of metabolic stability and toxicity profiles in animal models.

  • Target Identification: Proteomic approaches to elucidate protein targets and mechanisms.

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